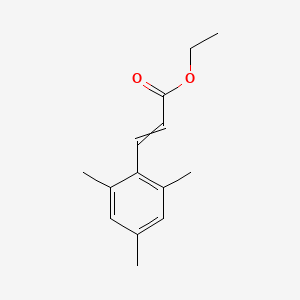

Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate

Description

Historical Trajectories and Evolutionary Significance of α,β-Unsaturated Esters in Synthetic Organic Chemistry

The synthesis and use of α,β-unsaturated esters are cornerstones of organic synthesis, with a rich history of method development that continues to evolve. These compounds are highly valued as versatile building blocks and synthetic intermediates. nih.govresearchgate.net Their importance stems from the electrophilic nature of the β-carbon and the ability of the ester to be transformed into other functional groups.

Historically, several named reactions have been pivotal in their preparation:

The Wittig Reaction: Discovered in the 1950s by Georg Wittig, this reaction converts aldehydes or ketones into alkenes using a phosphorus ylide. thermofisher.com The Horner-Wadsworth-Emmons (HWE) reaction, a widely used variation, employs phosphonate (B1237965) carbanions to generate α,β-unsaturated esters, typically with high (E)-selectivity. thermofisher.comoup.comwikipedia.orgrsc.org The HWE reaction is noted for its reliability and mild conditions, making it a frequent choice for synthesizing these esters from carbonyl compounds. rsc.org

The Claisen Condensation and its Variants: First reported by Rainer Ludwig Claisen in 1887, this reaction involves the condensation of two ester molecules to form a β-keto ester. fiveable.mewikipedia.org A relevant variant, the Claisen-Schmidt condensation, is a reaction between an aldehyde or ketone and a carbonyl compound, which can be adapted to produce α,β-unsaturated derivatives. fiveable.melibretexts.orgresearchgate.net

Carbonylation Reactions: Representing a more modern, atom-efficient approach, catalytic carbonylation reactions have been developed to convert substrates like vinyl halides and alkynes into α,β-unsaturated esters and other carbonyl compounds. rsc.orgrsc.org

The enduring significance of α,β-unsaturated esters is demonstrated by the continuous development of new and improved synthetic strategies, including chemo-enzymatic approaches and reactions in environmentally benign solvents like water. nih.govacs.orgnih.gov

| Reaction Name | Reactants | Key Features | Typical Selectivity |

|---|---|---|---|

| Wittig Reaction | Aldehyde/Ketone + Phosphorus Ylide | Broad functional group tolerance; forms a C=C bond. thermofisher.comwikipedia.org | (E) or (Z) depending on ylide stability. wikipedia.org |

| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehyde/Ketone + Phosphonate Carbanion | Often provides cleaner workup than traditional Wittig; uses stabilized carbanions. thermofisher.comrsc.org | Highly (E)-selective for unsaturated esters. oup.comwikipedia.orgoup.com |

| Claisen-Schmidt Condensation | Aromatic Aldehyde + Aliphatic Ketone/Ester | Base- or acid-catalyzed aldol (B89426) condensation followed by dehydration. fiveable.melibretexts.org | Generally forms the more stable trans (E) isomer. |

Elucidating the Influence of Steric Hindrance from the 2,4,6-Trimethylphenyl Moiety on Prop-2-enoate Derivatives

The 2,4,6-trimethylphenyl group, commonly known as the mesityl group, is characterized by its significant steric bulk due to the two ortho-methyl substituents. wikipedia.org This steric hindrance profoundly influences the chemical and physical properties of Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate.

The primary effects of this steric crowding are:

Conformational Restriction: The methyl groups on the aromatic ring force the prop-2-enoate substituent to twist out of the plane of the ring. This disruption of coplanarity reduces the extent of π-conjugation between the aromatic system and the α,β-unsaturated ester moiety. This can impact the molecule's electronic properties, such as its UV-visible absorption spectrum.

Reactivity Modulation: The steric bulk of the mesityl group shields the reactive sites of the prop-2-enoate system. Nucleophilic attack at the β-carbon (a characteristic Michael addition reaction for acrylates) would be significantly hindered. Likewise, reactions involving the ester carbonyl group or the α-carbon could be slowed down. quora.com This shielding effect is a known strategy used in organometallic chemistry and catalysis to stabilize reactive centers or control selectivity. wikipedia.org

Influence on Polymerization: Acrylates are monomers for radical polymerization. However, significant steric hindrance near the double bond, as seen in this compound, can severely impede the propagation step of polymerization. researchgate.netacs.org The bulky mesityl group would make it difficult for the growing polymer chain to approach the monomer's double bond, potentially leading to a much lower rate of polymerization or favoring side reactions. researchgate.netacs.org

The interplay between the electron-donating nature of the three methyl groups (which activates the ring) and the steric hindrance they create makes this molecule a subject of academic interest for studying reaction kinetics and mechanisms. stackexchange.com

Data shown for the related compound ethyl (2E)-3-(3-methylphenyl)prop-2-enoate as a structural analogue. The presence of two additional methyl groups in the target compound would increase the mass and potentially the lipophilicity (XLogP3).

| Property | Value | Reference |

|---|---|---|

| Exact Mass | 190.0994 g/mol | chem960.com |

| Hydrogen Bond Donor Count | 0 | chem960.com |

| Hydrogen Bond Acceptor Count | 2 | chem960.com |

| Rotatable Bond Count | 4 | chem960.com |

| Topological Polar Surface Area | 26.3 Ų | chem960.com |

| Complexity | 208 | chem960.com |

Comprehensive Overview of Emerging Research Directions and Academic Trajectories for Aryl-Substituted Acrylates

Aryl-substituted acrylates, the broader class to which this compound belongs, remain a vibrant area of chemical research. Current investigations focus on developing more efficient and selective synthetic methods and exploring novel applications.

Key research directions include:

Advanced Catalytic Syntheses: Modern synthetic chemistry is heavily focused on catalysis. For aryl acrylates, this includes the development of palladium-catalyzed cross-coupling reactions (e.g., the Heck reaction) to form the aryl-vinyl bond with high stereoselectivity. researchgate.netacs.org More recent advances involve direct C-H activation and arylation of acrylic acids and their derivatives using catalysts based on ruthenium or iridium, which offers a more atom-economical route. researchgate.netnih.gov Furthermore, dual nickel/photoredox catalysis has emerged as a powerful tool for the three-component asymmetric synthesis of α-aryl propionic acid derivatives from acrylates. nih.gov

Polymer Science: The polymerization of acrylate (B77674) monomers is a vast field. Current research explores the synthesis of bio-based acrylates from renewable resources to create more sustainable polymers. rsc.org Additionally, the development of dual-curing systems, which combine different polymerization mechanisms like Michael addition and radical photopolymerization, allows for the creation of advanced materials with tailored properties. mdpi.com The study of sterically hindered acrylates contributes to a fundamental understanding of polymerization kinetics and the synthesis of polymers with unique architectures. researchgate.net

Medicinal Chemistry and Bioactive Compounds: Aryl acrylate scaffolds are integral to many bioactive compounds and pharmaceuticals. rsc.org For example, 3-hydroxy-2-aryl acrylates are recognized as crucial precursors in the synthesis of natural products and essential drugs. rsc.org Research continues to explore new derivatives and their applications as therapeutic agents. rsc.orgrsc.org

The field is moving towards greener, more efficient catalytic processes and the application of these fundamental molecules in high-performance materials and biologically active compounds.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-5-16-14(15)7-6-13-11(3)8-10(2)9-12(13)4/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLOYKCWYODNOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737445 | |

| Record name | Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84001-90-1 | |

| Record name | Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 3 2,4,6 Trimethylphenyl Prop 2 Enoate and Its Functionalized Analogues

Established and Named Reaction Pathways for Aromatic α,β-Unsaturated Ester Synthesis

Several foundational reactions in organic chemistry provide reliable routes to aromatic α,β-unsaturated esters. These methods, including condensation and olefination reactions, have been extensively studied and optimized over decades.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with an active hydrogen compound, catalyzed by a weak base. wikipedia.org The reaction proceeds through nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product. wikipedia.org For the synthesis of the target compound, this would involve reacting 2,4,6-trimethylbenzaldehyde (B22134) with an active methylene (B1212753) compound such as ethyl acetoacetate (B1235776) or diethyl malonate.

The choice of catalyst is crucial and is typically a weakly basic amine like piperidine (B6355638). wikipedia.org However, various catalysts can be employed to optimize reaction conditions, including solvent-free protocols. A notable variant is the Doebner modification, which uses pyridine (B92270) as a solvent and is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, often leading to subsequent decarboxylation. wikipedia.org

| Catalyst | Typical Solvent | Key Features | Reference |

|---|---|---|---|

| Piperidine | Ethanol (B145695), Toluene | Classic, weakly basic amine catalyst. | wikipedia.org |

| Pyridine | Pyridine (as solvent) | Used in the Doebner modification, often with malonic acid, leading to decarboxylation. | wikipedia.org |

| Triphenylphosphine (B44618) | Solvent-free | Efficient for mild, solvent-free conditions, can be enhanced by microwave irradiation. organic-chemistry.org | organic-chemistry.org |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Solvent-free | An efficient catalyst for Knoevenagel condensation under solvent-free conditions. |

Olefination reactions provide a powerful and direct method for forming carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are premier examples, both capable of converting aldehydes and ketones into alkenes.

The Wittig reaction utilizes a phosphorus ylide (a phosphonium (B103445) ylide), which reacts with a carbonyl compound to form an alkene and triphenylphosphine oxide. nih.gov While effective, a significant drawback is the difficulty in removing the non-polar triphenylphosphine oxide byproduct from the reaction mixture. youtube.com

The Horner-Wadsworth-Emmons (HWE) reaction , a widely used modification of the Wittig reaction, employs a phosphonate-stabilized carbanion. nih.govwikipedia.org This reagent is generally more nucleophilic than the corresponding Wittig ylide. youtube.comwikipedia.org A major advantage of the HWE reaction is that its byproduct, a dialkylphosphate salt, is water-soluble and easily removed by aqueous extraction. wikipedia.org Furthermore, the HWE reaction is renowned for producing predominantly E-alkenes with high stereoselectivity, which is advantageous for synthesizing the target ester. wikipedia.orgorganic-chemistry.org The synthesis would typically involve the reaction of 2,4,6-trimethylbenzaldehyde with the carbanion generated from triethyl phosphonoacetate.

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonium ylide | Phosphonate-stabilized carbanion wikipedia.org |

| Nucleophilicity | Less nucleophilic (neutral ylide) youtube.com | More nucleophilic (anionic) youtube.comwikipedia.org |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) youtube.com | Water-soluble phosphate (B84403) salt (easily removed) wikipedia.org |

| Stereoselectivity | Variable (can produce E/Z mixtures) | Excellent E-selectivity wikipedia.orgorganic-chemistry.org |

| Substrate Scope | Works well with simple alkyl groups attached to the ylide. youtube.com | Works best with an electron-withdrawing group on the phosphonate (B1237965). youtube.com |

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.org This reaction is a cornerstone of modern organic synthesis and was recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org

To synthesize Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate, the Heck reaction would involve coupling an aryl halide, such as 1-bromo-2,4,6-trimethylbenzene, with ethyl acrylate (B77674). The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. wikipedia.orglibretexts.org A base, such as triethylamine (B128534) or potassium carbonate, is required to regenerate the Pd(0) catalyst. wikipedia.org

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)2), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), Palladium chloride (PdCl2) | Catalyzes the C-C bond formation. | wikipedia.org |

| Aryl Electrophile | Aryl bromides, iodides, or triflates (e.g., 1-bromo-2,4,6-trimethylbenzene) | Provides the aromatic group. | wikipedia.org |

| Alkene | Ethyl acrylate, Styrene | Provides the vinylic group. Electron-withdrawing substituents on the alkene enhance the reaction. wikipedia.org | wikipedia.org |

| Base | Triethylamine (Et3N), Potassium carbonate (K2CO3), Sodium acetate (NaOAc) | Regenerates the active Pd(0) catalyst at the end of the cycle. wikipedia.org | wikipedia.org |

| Ligand (Optional) | Triphenylphosphine (PPh3), BINAP | Stabilizes the palladium complex. Some modern protocols are phosphine-free. wikipedia.org | wikipedia.org |

Modern and Sustainable Approaches in Ester Synthesis

In response to growing environmental concerns, contemporary synthetic chemistry is increasingly guided by principles of sustainability. This involves developing methods that are not only efficient but also minimize waste, reduce energy consumption, and utilize less hazardous materials.

Catalytic asymmetric synthesis aims to produce chiral molecules with a high degree of stereocontrol. While the parent molecule, this compound, is achiral, the synthesis of functionalized analogues could necessitate the introduction of stereocenters. Asymmetric catalysis, often employing transition metal complexes with chiral ligands, is the most efficient method for achieving this. researchgate.net For instance, an asymmetric variant of the Heck reaction could be employed to control the stereochemistry of a new chiral center in a more complex analogue. The use of nonconventional solvents, such as ionic liquids, can facilitate the recovery and reuse of the often expensive chiral catalysts, enhancing the sustainability of the process. researchgate.net

The synthesis of esters like this compound can be made more environmentally benign by adhering to the principles of green chemistry. epa.govnih.gov These principles provide a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edu

Key green chemistry principles applicable to the synthesis of the target compound include:

Prevention of Waste : Designing synthetic routes that produce minimal waste is preferable to treating waste after it has been created. epa.govyale.edu

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Reactions like the Heck and Wittig are generally high in atom economy.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. yale.edusigmaaldrich.com The Heck reaction is an excellent example of a catalytic process.

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with safer alternatives. yale.edu Research into Heck reactions in water or ionic liquids, and solvent-free Knoevenagel condensations, exemplifies this principle. organic-chemistry.orgwikipedia.orgorganic-chemistry.org

Design for Energy Efficiency : Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. yale.edusigmaaldrich.com The use of microwave irradiation can often reduce reaction times and energy consumption significantly. organic-chemistry.org

| Green Chemistry Principle | Application in Synthesis of Target Ester | Reference |

|---|---|---|

| Catalysis | Employing palladium catalysts in the Heck reaction instead of stoichiometric reagents. | nih.govyale.edu |

| Safer Solvents | Performing the Heck reaction in aqueous media or ionic liquids; conducting Knoevenagel condensation under solvent-free conditions. | wikipedia.orgnih.govorganic-chemistry.org |

| Energy Efficiency | Using microwave assistance to accelerate reaction rates and reduce overall energy input, particularly for Knoevenagel condensations. | organic-chemistry.orgsigmaaldrich.com |

| Atom Economy | Utilizing addition and coupling reactions (Heck, Wittig, HWE) that incorporate a large percentage of reactant atoms into the final product. | yale.edusigmaaldrich.com |

| Reduce Derivatives | Choosing direct methods like the Heck or HWE reactions that avoid the need for protection/deprotection steps. | yale.edusigmaaldrich.com |

Flow Chemistry and Microwave-Assisted Synthesis Innovations

Modern synthetic chemistry has embraced technologies like flow chemistry and microwave-assisted synthesis to enhance reaction efficiency, reduce waste, and improve scalability. nih.gov These methods offer significant advantages over traditional batch processing, particularly for reactions like the Knoevenagel condensation, which is a key route to α,β-unsaturated esters. cem.com

Microwave irradiation has proven highly effective for driving condensation reactions that often require high temperatures and long durations under conventional heating. cem.com In the context of synthesizing α,β-unsaturated esters, microwave-assisted Knoevenagel condensations can be completed in seconds to minutes, often with excellent yields and under solvent-free conditions. researchgate.netoatext.com For instance, the reaction of aromatic aldehydes with active methylene compounds like ethyl cyanoacetate (B8463686) is significantly accelerated by microwave energy. researchgate.netresearchgate.net This rapid, solvent-free approach not only increases efficiency but also aligns with the principles of green chemistry by minimizing the use of volatile organic compounds. researchgate.netoatext.com The use of catalysts such as ammonium (B1175870) acetate or porous calcium hydroxyapatite (B223615) under microwave irradiation can lead to high yields in exceptionally short reaction times. researchgate.netmdpi.com Control experiments have demonstrated that microwave heating is critical for the success of some condensations, yielding products around 95%, whereas conventional heating resulted in yields as low as 28-36%. mdpi.com

Flow chemistry offers a paradigm shift from batch production, enabling the continuous synthesis of compounds with precise control over reaction parameters like temperature, pressure, and mixing. nih.govflinders.edu.au This technology is particularly advantageous for handling hazardous intermediates and for scaling up production. nih.gov The synthesis of β-amino α,β-unsaturated esters has been successfully demonstrated in continuous flow systems, highlighting the potential for this technology. researchgate.netdoaj.org Multi-step syntheses can be "telescoped" in continuous flow, where the product of one reaction is directly fed into the next reactor without intermediate purification, saving time and resources. flinders.edu.au This approach has been used for complex transformations, including reductions with DIBAL-H followed by Horner-Wadsworth-Emmons reactions to produce α,β-unsaturated esters. flinders.edu.au The efficient mixing and superior heat transfer in microreactors can lead to improved yields and selectivities that are not achievable in batch processing. rsc.org

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Flow Chemistry |

|---|---|---|---|

| Reaction Time | Hours to days cem.com | 30-60 seconds researchgate.netresearchgate.net | Seconds to minutes (residence time) flinders.edu.au |

| Energy Input | Bulk, inefficient heating | Direct, efficient molecular heating oatext.com | Precise, localized thermal control flinders.edu.au |

| Yields | Variable, often moderate | Excellent (often >80-95%) researchgate.netmdpi.com | Good to excellent, highly reproducible rsc.org |

| Scalability | Challenging, potential for thermal runaway | Limited by microwave cavity size | Readily scalable by parallelization or longer run times nih.gov |

| Safety | Standard batch risks | Reduced risk of overheating, contained system | Enhanced safety, small reaction volumes, handles hazardous reagents nih.gov |

Synthesis and Reactivity of Precursors, including 2,4,6-Trimethylbenzaldehyde

The precursor to this compound is 2,4,6-trimethylbenzaldehyde, also known as mesitaldehyde. The synthesis of this sterically hindered aldehyde is a critical first step. A primary method for its preparation is the Gattermann-Koch reaction, a type of electrophilic aromatic substitution. vedantu.comtestbook.com This reaction introduces a formyl group (-CHO) directly onto an aromatic ring. testbook.com

In this process, mesitylene (B46885) (1,3,5-trimethylbenzene) reacts with a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) under pressure. google.com The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), with a small amount of cuprous chloride (CuCl) often used as a co-catalyst. vedantu.comtestbook.com The electrophile is believed to be the formyl cation, [HCO]⁺, which is generated in situ and attacks the electron-rich mesitylene ring. wikipedia.org A notable modification of this method involves using chlorobenzene (B131634) as the solvent, which has been shown to improve the yield and purity of the resulting mesitaldehyde. google.com An example of this procedure involves reacting mesitylene in chlorobenzene with aluminum chloride and HCl under a carbon monoxide pressure of 300 psi at 50°C for 2 hours. google.com Another variant of the Gattermann reaction for synthesizing mesitaldehyde uses zinc cyanide (Zn(CN)₂), which reacts with HCl to generate the necessary HCN reactant in situ, making it a safer alternative to working with gaseous hydrogen cyanide. wikipedia.org

The reactivity of 2,4,6-trimethylbenzaldehyde in subsequent condensation reactions (like Wittig, Knoevenagel, or Aldol) is significantly influenced by the steric hindrance imposed by the two ortho-methyl groups flanking the aldehyde functionality. This steric bulk can hinder the approach of large nucleophiles to the carbonyl carbon. However, this same steric effect can also be advantageous, preventing side reactions and potentially influencing the stereoselectivity of the C=C double bond formation in the final product. In cross-aldol condensations, aldehydes lacking alpha-hydrogens, such as benzaldehyde (B42025) and its derivatives, can act as electrophilic partners for enolizable ketones. youtube.com The steric hindrance of mesitaldehyde would be a key factor in such reactions, governing the feasibility and outcome of the condensation.

| Reaction | Precursor | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Gattermann-Koch Reaction | Mesitylene | CO, HCl, AlCl₃, CuCl | Direct formylation of the aromatic ring. | vedantu.comtestbook.com |

| Gattermann Reaction (Zn(CN)₂ variant) | Mesitylene | Zn(CN)₂, HCl | Avoids the use of highly toxic HCN gas by generating it in situ. | wikipedia.org |

| Gattermann-Koch (Solvent Modification) | Mesitylene | CO, HCl, AlCl₃ in Chlorobenzene | Reported to provide improved yield and purity of the aldehyde. | google.com |

One-Pot and Multicomponent Synthesis Strategies for α,β-Unsaturated Esters

A powerful one-pot strategy involves the integration of an alcohol oxidation step with a subsequent Wittig or HWE olefination. organic-chemistry.org This allows for the direct conversion of primary alcohols into α,β-unsaturated esters. For example, a copper-catalyzed oxidation of a primary alcohol in the presence of oxygen can generate an aldehyde in situ. organic-chemistry.org This aldehyde is then immediately trapped by a phosphonium ylide (from a phosphonium salt and a base) present in the same pot, undergoing a Wittig reaction to furnish the final product. organic-chemistry.org This method is compatible with a wide range of benzylic and aliphatic alcohols and offers mild reaction conditions and high yields, achieving up to 99% for some substrates. organic-chemistry.org

Similarly, the Horner-Wadsworth-Emmons (HWE) reaction can be adapted for one-pot procedures. A reductive HWE olefination allows for the conversion of esters directly into homologated α,β-unsaturated esters. researchgate.net This process involves the partial reduction of a starting ester to an aldehyde in situ, which then reacts with a phosphonate carbanion to yield the target α,β-unsaturated ester, typically with high E-selectivity. researchgate.net Another approach combines the TEMPO-catalyzed aerobic oxidation of primary alcohols with a Z-selective HWE reaction to produce (Z)-α,β-unsaturated esters in high yields and with excellent stereoselectivity (Z/E ratios up to 99:1). nih.govacs.org

| Methodology | Starting Material | Key Reagents | Product Type | Typical Yield | Reference |

|---|---|---|---|---|---|

| Oxidation/Wittig Reaction | Primary Alcohols | CuBr₂, O₂, Phosphonium Salt, NaOH | α,β-Unsaturated Esters, Ketones, Nitriles | Up to 99% | organic-chemistry.org |

| Reductive HWE Reaction | Esters | Lithium diisobutyl-t-butoxyaluminum hydride, Phosphonate Ester | (E)-α,β-Unsaturated Esters | Good to moderate | researchgate.net |

| Aerobic Oxidation/Z-selective HWE | Primary Alcohols | TEMPO, CuBr₂, O₂, Still-Gennari phosphonate | (Z)-α,β-Unsaturated Esters | High yields, Z/E >99:1 | nih.govacs.org |

| Chemo-enzymatic Synthesis | Carboxylic Acids | Carboxylic Acid Reductase (CAR), Wittig reagent | α,β-Unsaturated Esters | N/A | nih.govbeilstein-journals.org |

Cross-Metathesis Reactions for α,β-Unsaturated Ester Formation

Olefin cross-metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds, including the synthesis of α,β-unsaturated esters. researchgate.net This methodology typically involves the reaction between a terminal alkene and an acrylate ester, catalyzed by a ruthenium or molybdenum complex, such as a Grubbs' or Hoveyda-Grubbs catalyst. acs.orgrsc.org

A direct and scalable route to α,β-unsaturated esters can be achieved through the cross-metathesis of alkyl acrylates with various olefin partners. acs.orgnih.gov For instance, the reaction of secondary allylic alcohols with methyl acrylate using Grubbs' second-generation catalyst provides γ-hydroxy-α,β-unsaturated esters, which can then be oxidized to the corresponding γ-keto-α,β-unsaturated esters. acs.orgnih.gov The use of Grubbs' second-generation catalyst is key for these transformations, and copper(I) iodide (CuI) can be used as an effective cocatalyst to stabilize the catalyst and scavenge phosphine (B1218219) ligands. nih.govorganic-chemistry.org These reactions generally show a high preference for the formation of the E-isomer, with E/Z ratios often exceeding 95:5. nih.gov

The scope of the cross-metathesis reaction is broad, and it has been successfully applied to unsaturated fatty acid methyl esters (FAMEs) reacting with methyl acrylate under solvent-free conditions. rsc.org This approach uses low loadings of the Hoveyda-Grubbs second-generation catalyst (<0.5 mol%) and achieves full conversion with high selectivity for the cross-metathesis products. rsc.org While ruthenium-based catalysts are common, molybdenum-based systems have been developed for kinetically controlled, Z-selective cross-metathesis reactions to generate (Z)-α,β-unsaturated esters, a transformation that is otherwise challenging. nih.gov The presence of acetonitrile (B52724) as an additive in these molybdenum-catalyzed reactions was found to be crucial for achieving high Z-selectivity. nih.gov

| Olefin Partner 1 | Olefin Partner 2 | Catalyst | Yield | E/Z Selectivity | Reference |

|---|---|---|---|---|---|

| 2° Allylic Alcohols | Alkyl Acrylates | Grubbs' 2nd Gen. (5%), CuI (6%) | 77-99% | >95:5 (E) | nih.gov |

| Unsaturated FAMEs | Methyl Acrylate | Hoveyda-Grubbs 2nd Gen. (<0.5%) | Good (up to 91%) | High selectivity | rsc.org |

| Terminal Alkenes | Acrylonitrile | Mo-based catalyst | Up to 71% | >98% (Z) | nih.gov |

| 2-(allylthio)benzo[d]oxazole | Acrylate Esters | N/A | 70-86% | N/A | researchgate.net |

Reactivity Profiles and Mechanistic Investigations of Ethyl 3 2,4,6 Trimethylphenyl Prop 2 Enoate

Additions to the α,β-Unsaturated System

The conjugated system of Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate is susceptible to a range of addition reactions. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and amenable to attack by nucleophiles.

Nucleophilic conjugate addition, also known as the Michael reaction, is a characteristic transformation for α,β-unsaturated carbonyl compounds. wikipedia.org In this reaction, a nucleophile adds to the β-carbon of the conjugated system. wikipedia.orglibretexts.org The resulting enolate intermediate is then protonated, typically at the α-carbon, to yield the 1,4-addition product. libretexts.org

The general mechanism involves the attack of a nucleophile on the electrophilic β-position of the α,β-unsaturated ester. wikipedia.org This process is often favored over direct 1,2-addition to the carbonyl group, particularly with soft nucleophiles. The negative charge is delocalized onto the oxygen atom of the carbonyl group through resonance, forming a stable enolate intermediate. wikipedia.orglibretexts.org Subsequent protonation of this intermediate affords the final saturated product. wikipedia.org

The stereochemical outcome of Michael additions can often be controlled by the choice of reactants, catalysts, and reaction conditions. For substrates like this compound, the bulky 2,4,6-trimethylphenyl group can exert significant steric influence, directing the approach of the nucleophile and potentially leading to high levels of diastereoselectivity in the formation of new stereocenters. While specific studies on the stereochemical control of Michael additions to this exact compound are not extensively detailed in the provided search results, the principles of asymmetric conjugate addition are well-established. wikipedia.org

This compound can function as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. wikipedia.org This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile. wikipedia.orgorganic-chemistry.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the ester functionality in the target molecule. organic-chemistry.org

The reaction proceeds through a concerted mechanism, where the formation of two new sigma bonds and one new pi bond occurs in a single step. wikipedia.orgmasterorganicchemistry.com The stereochemistry of the starting materials is retained in the product. In the context of this compound, the bulky trimethylphenyl group would be expected to influence the facial selectivity of the diene's approach, potentially leading to a preference for one stereoisomer of the resulting cyclohexene (B86901) derivative.

While the search results mention Diels-Alder reactions in a general context and with other acrylates, specific examples detailing the reaction of this compound were not found. nih.govresearchgate.net However, the general principles suggest it would be a viable dienophile, with its reactivity and the stereochemical outcome of the cycloaddition being influenced by both the electronic effect of the ester and the steric hindrance of the substituted phenyl ring.

The double bond of the prop-2-enoate system is also susceptible to oxidative addition reactions, such as epoxidation and dihydroxylation. Epoxidation involves the addition of an oxygen atom across the double bond to form a three-membered cyclic ether known as an epoxide or oxirane. wikipedia.org This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, with the stereochemistry of the alkene being transferred to the epoxide.

Dihydroxylation is the addition of two hydroxyl groups across the double bond to form a diol. This can be accomplished through various methods, including the use of osmium tetroxide (OsO₄) for syn-dihydroxylation or through a two-step procedure involving epoxidation followed by acid-catalyzed hydrolysis for anti-dihydroxylation.

While the search results provide general information on epoxidation and dihydroxylation, specific studies detailing these reactions on this compound are not available. However, based on the general reactivity of α,β-unsaturated esters, these transformations are expected to be feasible. The steric bulk of the trimethylphenyl group might influence the rate of reaction and the stereoselectivity of the dihydroxylation process.

Transformations and Derivatization Strategies of the Ester and Aromatic Functionalities

The chemical transformations of this compound can be broadly categorized by reactions involving the ester group, the olefinic double bond, and the aromatic ring. The interplay of these functionalities dictates the accessibility of reagents and the stability of intermediates, thereby controlling the reaction outcomes.

The hydrolysis of esters is a fundamental organic transformation, typically catalyzed by acid or base. In the case of this compound, the steric hindrance imposed by the ortho-methyl groups on the 2,4,6-trimethylphenyl (mesityl) ring is expected to significantly retard the rate of hydrolysis. Attack of a nucleophile, such as a hydroxide (B78521) ion, at the carbonyl carbon is sterically shielded.

Transesterification, the conversion of one ester to another, is also subject to similar steric constraints. The reaction of this compound with other alcohols would likely require robust catalytic conditions, such as the use of strong acid or base catalysts, and potentially high temperatures to overcome the steric barrier around the carbonyl group. nih.gov Earth-abundant metal catalysts have been developed for the transesterification of aryl esters with phenols, which could present an alternative approach. rsc.orgscispace.com

Table 1: Plausible Conditions for Hydrolysis and Transesterification of Sterically Hindered Esters

| Transformation | Reagents and Conditions | Expected Outcome | Reference |

| Hydrolysis | NaOH, MeOH/CH₂Cl₂ (1:9), room temperature | 3-(2,4,6-trimethylphenyl)prop-2-enoic acid | arkat-usa.orgresearchgate.net |

| Hydrolysis | Strong base, high temperature (e.g., reflux) | 3-(2,4,6-trimethylphenyl)prop-2-enoic acid | cdnsciencepub.com |

| Transesterification | Alcohol, strong acid or base catalyst, heat | New 3-(2,4,6-trimethylphenyl)prop-2-enoate ester | nih.gov |

| Transesterification | Phenol, K₂CO₃, 60 °C | Phenyl 3-(2,4,6-trimethylphenyl)prop-2-enoate | researchgate.net |

Note: The conditions presented are based on analogous reactions of other sterically hindered esters and represent plausible pathways for the title compound.

The reduction of the α,β-unsaturated system in this compound offers multiple potential products, including the saturated ester, the allylic alcohol, and the saturated alcohol. The selective reduction of either the olefinic double bond or the carbonyl group is a common challenge in organic synthesis.

For the selective reduction of the carbon-carbon double bond (1,4-reduction or conjugate reduction), catalytic hydrogenation is a common method. However, the steric bulk of the 2,4,6-trimethylphenyl group may hinder the approach of the substrate to the catalyst surface. Alternative methods, such as transfer hydrogenation using formic acid as a hydride donor with an iridium catalyst, have been shown to be highly effective for the 1,4-reduction of various α,β-unsaturated esters, leaving the carbonyl group intact. mdpi.com

The selective reduction of the carbonyl group to the corresponding allylic alcohol can be achieved using specialized reducing agents. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is a well-known reagent for the partial reduction of esters to aldehydes, and under carefully controlled conditions, can favor the formation of the allylic alcohol.

Complete reduction of both the olefin and the carbonyl group to yield the saturated alcohol, 3-(2,4,6-trimethylphenyl)propan-1-ol, would typically require a strong reducing agent like lithium aluminum hydride (LiAlH₄). The treatment of α,β-unsaturated carbonyl compounds with a Raney Ni-Al alloy in aqueous media has also been reported to yield the corresponding saturated alcohols. lew.ro

Table 2: Potential Reduction Strategies for this compound

| Target Product | Reagent(s) | Type of Reduction | Reference |

| Ethyl 3-(2,4,6-trimethylphenyl)propanoate | H₂, Pd/C or other heterogeneous catalysts | 1,4-Reduction (Conjugate Reduction) | wikipedia.org |

| Ethyl 3-(2,4,6-trimethylphenyl)propanoate | Formic acid, Iridium catalyst | 1,4-Reduction (Transfer Hydrogenation) | mdpi.com |

| (E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol | Diisobutylaluminium hydride (DIBAL-H) | 1,2-Reduction (Carbonyl Reduction) | wikipedia.org |

| 3-(2,4,6-trimethylphenyl)propan-1-ol | Lithium aluminum hydride (LiAlH₄) | Full Reduction | wikipedia.org |

| 3-(2,4,6-trimethylphenyl)propan-1-ol | Raney Ni-Al alloy, aqueous media | Full Reduction | lew.ro |

Note: The selection of the reducing agent and reaction conditions is crucial for achieving the desired selectivity.

The 2,4,6-trimethylphenyl (mesityl) group is an electron-rich aromatic system due to the inductive effect of the three methyl groups. This enhanced electron density makes the ring susceptible to electrophilic aromatic substitution (SEAr). However, the positions ortho and para to the activating methyl groups are already substituted. The remaining two unsubstituted positions are meta to the methyl groups and are also sterically shielded.

Despite the steric hindrance, electrophilic substitution on mesitylene (B46885) derivatives can occur. wikipedia.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The ethyl prop-2-enoate substituent is a deactivating group and a meta-director. However, in this case, the powerful activating and ortho, para-directing influence of the three methyl groups is likely to dominate the regioselectivity of any electrophilic attack.

Given that the positions ortho and para to the methyl groups are occupied, electrophilic attack would be directed to the two available positions on the ring. The steric bulk of the existing substituents and the incoming electrophile will play a significant role in determining the feasibility and outcome of such reactions. For instance, bromination of mesitylene readily occurs to give mesityl bromide. wikipedia.org It is plausible that similar reactions could be performed on this compound, leading to functionalization at one of the two available aromatic positions.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile Source | Potential Product | Reference |

| Nitration | HNO₃, H₂SO₄ | Ethyl 3-(3-nitro-2,4,6-trimethylphenyl)prop-2-enoate | wikipedia.orgmasterorganicchemistry.com |

| Bromination | Br₂, FeBr₃ | Ethyl 3-(3-bromo-2,4,6-trimethylphenyl)prop-2-enoate | wikipedia.org |

| Acylation | Acyl chloride, AlCl₃ | Ethyl 3-(3-acyl-2,4,6-trimethylphenyl)prop-2-enoate | wikipedia.orgmasterorganicchemistry.com |

Note: The feasibility of these reactions would be highly dependent on the specific reaction conditions and the size of the electrophile.

Advanced Spectroscopic and Analytical Characterization Methodologies for Ethyl 3 2,4,6 Trimethylphenyl Prop 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate, both one-dimensional and multidimensional NMR experiments are employed to assign the complete proton (¹H) and carbon (¹³C) skeletons.

One-dimensional NMR provides fundamental information about the structure of a molecule. The ¹H NMR spectrum gives data on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their respective types (e.g., carbonyl, aromatic, aliphatic).

For the (E)-isomer of this compound, detailed ¹H and ¹³C NMR data have been reported. The assignments confirm the presence of the 2,4,6-trimethylphenyl (mesityl) group, the ethyl ester moiety, and the trans-configured prop-2-enoate linker.

¹H NMR Spectral Data

The proton NMR spectrum shows characteristic signals for the aromatic, vinylic, and aliphatic protons. The large coupling constant (J = 16.4 Hz) between the two vinylic protons is definitive for the (E) or trans-configuration of the double bond.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.86 | d | 16.4 | 1H | Vinylic H (C=CH-Ar) |

| 6.88 | s | 2H | Aromatic H | |

| 6.22 | d | 16.4 | 1H | Vinylic H (O=C-CH=) |

| 4.26 | q | 7.1 | 2H | -O-CH₂-CH₃ |

| 2.38 | s | 6H | ortho-Aromatic -CH₃ | |

| 2.29 | s | 3H | para-Aromatic -CH₃ | |

| 1.34 | t | 7.1 | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectral Data

The carbon spectrum confirms the presence of 14 unique carbon environments, consistent with the molecular structure. The chemical shifts are indicative of the carbonyl carbon, aromatic and vinylic carbons, and the aliphatic carbons of the ethyl and methyl groups.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 167.2 | Carbonyl C (C=O) |

| 143.2 | Vinylic C (C=CH-Ar) |

| 139.3 | Aromatic C (para-C-CH₃) |

| 137.9 | Aromatic C (ortho-C-CH₃) |

| 131.6 | Aromatic C (ipso-C) |

| 129.2 | Aromatic C (meta-CH) |

| 121.7 | Vinylic C (O=C-CH=) |

| 60.5 | -O-CH₂-CH₃ |

| 21.3 | para-Aromatic -CH₃ |

| 21.2 | ortho-Aromatic -CH₃ |

| 14.5 | -O-CH₂-CH₃ |

While 1D NMR provides primary assignments, multidimensional NMR experiments are crucial for confirming connectivity and elucidating complex structures.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show a correlation between the vinylic protons at 7.86 and 6.22 ppm, and between the ethyl protons at 4.26 and 1.34 ppm, confirming these fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for example, linking the aromatic proton signal at 6.88 ppm to the aromatic carbon signal at 129.2 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is vital for piecing together the molecular skeleton. For instance, an HMBC spectrum would show correlations from the vinylic proton at 7.86 ppm to the aromatic carbons, and from the ethyl protons to the carbonyl carbon at 167.2 ppm, confirming the connection of the major structural units.

NOE (Nuclear Overhauser Effect): NOE experiments reveal the spatial proximity of protons. For this molecule, NOE correlations could help confirm the (E)-stereochemistry of the double bond by observing the interaction between protons that are close in space.

Specific experimental data from these multidimensional techniques for this compound are not available in the searched literature.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into molecular structure, conformation, and packing in the crystal lattice. It is particularly useful for studying polymorphism (the ability of a compound to exist in more than one crystal form) and for characterizing amorphous (non-crystalline) materials. Different polymorphs can exhibit distinct ssNMR spectra due to differences in their local molecular environments. However, there are no published studies utilizing solid-state NMR for the analysis of this compound in the reviewed sources.

Mass Spectrometry (MS) Characterization Approaches

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the precise elemental formula of a compound, as each formula has a unique exact mass. The molecular formula for this compound is C₁₄H₁₈O₂. Its calculated monoisotopic mass is 218.1307 Da. Experimental HRMS data would be used to confirm this elemental composition, but specific data for this compound were not found in the available literature.

In electron ionization mass spectrometry (EI-MS), molecules are fragmented in a reproducible manner, creating a unique "fingerprint" for a given compound. Analyzing these fragmentation patterns helps to confirm the molecular structure. For this compound, characteristic fragmentation would be expected to include:

Loss of the ethoxy group (-•OCH₂CH₃, 45 Da) from the molecular ion to give a fragment corresponding to the acylium ion [M-45]⁺.

Loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via McLafferty rearrangement.

Cleavage at the bond between the phenyl ring and the propenoate chain.

Formation of a stable tropylium (B1234903) or substituted tropylium ion, a common feature for aromatic compounds.

While general fragmentation pathways for substituted ethyl cinnamates and related esters are known, a specific experimental mass spectrum and detailed fragmentation analysis for this compound have not been reported in the searched scientific literature.

Vibrational Spectroscopy Methodologies (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's constituent bonds. These methods are indispensable for functional group identification and for probing the conformational landscape of the molecule.

The structure of this compound contains several key functional groups whose characteristic vibrations can be predicted and identified in its IR and Raman spectra. The primary groups include the α,β-unsaturated ester, the 2,4,6-trisubstituted aromatic ring, and the ethyl and methyl aliphatic moieties.

The most prominent absorption in the IR spectrum is expected to be the strong C=O stretching vibration of the ester carbonyl group, typically appearing in the range of 1715-1730 cm⁻¹. Conjugation with the C=C double bond slightly lowers this frequency compared to a saturated ester. The C=C stretching vibration of the propenoate backbone is expected to produce a medium-intensity band around 1625-1640 cm⁻¹.

The trimethylphenyl group gives rise to several characteristic bands. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can be inferred from the pattern of C-H out-of-plane bending bands in the 650-900 cm⁻¹ region. For a 1,2,3,5-tetrasubstituted ring (approximating the 2,4,6-trimethylphenyl substitution), characteristic bands are expected. Aliphatic C-H stretching vibrations from the methyl and ethyl groups will be observed just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ region.

The ester functionality also exhibits characteristic C-O stretching vibrations. Two distinct bands are expected: the C(=O)-O stretch and the O-C(ethyl) stretch, which typically fall in the 1000-1300 cm⁻¹ range. In Raman spectroscopy, the aromatic ring and C=C double bond stretching vibrations are often strong and provide complementary information to the IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Ethyl Ester (C=O) | Stretching | 1715 - 1730 | Strong | Medium |

| Alkene (C=C) | Stretching | 1625 - 1640 | Medium | Strong |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 | Medium to Strong | Strong |

| Ester (C-O) | Asymmetric Stretch | 1250 - 1300 | Strong | Weak |

| Ester (O-C) | Symmetric Stretch | 1000 - 1150 | Strong | Weak |

| Alkyl (C-H) | Stretching | 2850 - 2980 | Medium | Medium |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium | Strong |

| Aromatic (C-H) | Out-of-plane Bending | ~860 | Strong | Weak |

Due to steric hindrance imposed by the two ortho-methyl groups on the 2,4,6-trimethylphenyl moiety, this compound is expected to adopt a non-planar conformation in its ground state. The primary rotational barriers determining the molecular shape are associated with the torsion angles around the C(aryl)-C(vinyl) and C(vinyl)-C(carbonyl) single bonds.

Vibrational spectroscopy, often augmented by computational density functional theory (DFT) calculations, is a powerful tool for investigating such conformational preferences. nih.govmdpi.com Different conformers (rotational isomers) would exhibit subtle but distinct differences in their vibrational spectra. For instance, the coupling between the phenyl ring and the propenoate system vibrations would be sensitive to the dihedral angle between these two planes. By comparing the experimental IR and Raman spectra with spectra calculated for different stable conformers, it is possible to deduce the predominant conformation in a given state (gas, liquid, or solid). The steric clash between the ortho-methyl groups and the vinyl proton or the carbonyl group likely forces the phenyl ring to be significantly twisted out of the plane of the propenoate group. This twisting would reduce electronic conjugation, which could be observed through shifts in the C=O and C=C stretching frequencies.

X-ray Crystallography and Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal information on bond lengths, bond angles, torsion angles, and intermolecular interactions that dictate the crystal packing.

For this compound, an X-ray crystallographic study would provide concrete evidence of the conformational effects of the sterically demanding trimethylphenyl group. It is anticipated that the solid-state structure would show a significant torsion angle between the plane of the aromatic ring and the plane of the ethyl propenoate moiety. This is a direct consequence of minimizing the steric repulsion between the ortho-methyl groups and the substituents on the vinylic carbon. researchgate.netresearchgate.net

The analysis would also reveal details of the crystal packing, identifying any significant intermolecular forces such as C-H···O interactions or π-stacking that stabilize the crystal lattice. The data obtained would be crucial for understanding the compound's physical properties and for validating the results of computational conformational analyses.

| Parameter | Expected Value / Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| C(aryl)-C(vinyl) Bond Length | ~1.48 Å |

| C=C Bond Length | ~1.34 Å |

| C=O Bond Length | ~1.22 Å |

| C(aryl)-C(vinyl) Torsion Angle | Expected to be significant (>> 20°) due to steric hindrance |

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces |

Computational and Theoretical Investigations of Ethyl 3 2,4,6 Trimethylphenyl Prop 2 Enoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

No peer-reviewed studies detailing quantum chemical calculations, including Density Functional Theory (DFT) analyses of molecular orbitals, energetics, or the calculation of spectroscopic parameters for Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate, could be located.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Energetics

There are no available DFT studies that report on the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or energy gap of this compound.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Specific computationally derived NMR chemical shifts or theoretical vibrational frequencies for this molecule have not been published.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No literature exists detailing molecular dynamics simulations performed to analyze the conformational possibilities or the intermolecular interaction patterns of this compound.

Prediction of Reaction Pathways and Transition States

There are no computational studies that predict or analyze potential reaction pathways or the associated transition states for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies in Non-Biological Applications

No QSAR models or studies involving this compound for non-biological applications have been documented in the available literature.

Applications and Industrial Relevance of Ethyl 3 2,4,6 Trimethylphenyl Prop 2 Enoate

Role in Polymer Science and Advanced Material Synthesis

The incorporation of bulky side groups into polymer chains is a well-established strategy for modifying their physical and chemical properties. Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate serves as a valuable monomer in this context, contributing to the synthesis of specialty polymers with enhanced characteristics.

Research has demonstrated the utility of related compounds, such as ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, as monomers in radical copolymerization. Specifically, the 2,4,6-trimethyl substituted variant has been successfully copolymerized with vinyl acetate (B1210297). depaul.edu These reactions typically yield equimolar alternating copolymers, indicating a high reactivity of the trisubstituted ethylene (B1197577) monomer in cross-propagation reactions. researchgate.net The synthesis of these specialty monomers is often achieved through a piperidine-catalyzed Knoevenagel condensation of the corresponding ring-substituted benzaldehyde (B42025) with ethyl cyanoacetate (B8463686). depaul.edu

The resulting copolymers, incorporating the bulky 2,4,6-trimethylphenyl group, exhibit significantly different properties compared to the homopolymer of vinyl acetate. The presence of this sterically demanding group along the polymer backbone can influence chain packing, solubility, and mechanical properties, leading to materials with tailored performance for specific applications.

The introduction of the 2,4,6-trimethylphenyl moiety into a polymer can have a profound impact on its thermal stability. Thermogravimetric analysis (TGA) of copolymers of vinyl acetate and ring-substituted methyl 2-cyano-3-phenyl-2-propenoates, including the 2,4,6-trimethyl derivative, has shown that these copolymers decompose in a multi-step process. For instance, decomposition often occurs in a range of 214–400°C. researchgate.net The thermal behavior of copolymers of vinyl acetate and oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates shows decomposition in two steps, initially between 160-350°C and subsequently between 500-650°C. chemrxiv.org Similarly, copolymers with halogen-substituted propenoates decompose first in the 159-500°C range. chemrxiv.org

Differential Scanning Calorimetry (DSC) has revealed that these copolymers possess a high glass transition temperature (Tg) compared to polyvinyl acetate. researchgate.net This increase in Tg indicates a substantial decrease in chain mobility, which can be attributed to the high dipolar character and steric hindrance of the trisubstituted ethylene monomer unit. researchgate.net This enhanced thermal stability makes these specialty polymers suitable for applications where materials are exposed to elevated temperatures. While direct studies on the optical properties of polymers containing this compound are not extensively detailed in the available literature, the incorporation of aromatic groups into polymers is a known method to modify refractive index and other optical characteristics.

Table 1: Thermal Properties of Copolymers Containing Substituted Phenylpropenoates

| Copolymer System | Decomposition Range (°C) | Glass Transition Temperature (Tg) | Reference |

| Vinyl acetate and ring-substituted methyl 2-cyano-3-phenyl-2-propenoates | 214–400 | High, compared to polyvinyl acetate | researchgate.net |

| Vinyl acetate and oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates | 160-350 (Step 1), 500-650 (Step 2) | Not specified | chemrxiv.org |

| Vinyl acetate and halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates | 159-500 (Step 1), 500-650 (Step 2) | Not specified | chemrxiv.org |

Intermediacy in Complex Organic Synthesis

Substituted prop-2-enoate frameworks are valuable building blocks in organic synthesis due to their versatile reactivity. The presence of both an electron-withdrawing ester group and a reactive double bond allows for a variety of chemical transformations.

While specific examples detailing the use of this compound in the total synthesis of a natural product are not prominent in the literature, the broader class of enamino esters and related compounds are recognized as important intermediates for the synthesis of natural products. nih.gov The structural motif present in this compound can be found in or can be a precursor to various complex molecular architectures. The synthesis of analogs of natural products is a crucial aspect of medicinal chemistry, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents. The substituted phenylprop-2-enoate core can serve as a scaffold that can be further elaborated to generate libraries of natural product analogs.

The chemical reactivity of this compound makes it a potential precursor for a range of fine chemicals. For instance, the double bond can undergo various addition reactions, and the ester functionality can be hydrolyzed or converted to other functional groups. These transformations can lead to the synthesis of more complex molecules with applications in the pharmaceutical and agrochemical industries. The synthesis of heterocyclic compounds, which are prevalent in many bioactive molecules, can often be achieved using precursors with similar functionalities. semanticscholar.orgekb.eg For example, the reaction of related α-keto substituted acrylate (B77674) compounds can yield important intermediates for the synthesis of biologically active molecules. nih.gov

Applications in Catalysis and Ligand Design

The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.govemory.edu While direct applications of this compound in this field are not extensively documented, its structural features suggest potential for such applications.

The ester and the phenyl ring with its substituents could be modified to incorporate coordinating atoms (e.g., phosphorus, nitrogen) to create novel ligand scaffolds. The steric bulk of the 2,4,6-trimethylphenyl group could play a crucial role in creating a specific chiral environment around a metal center, thereby influencing the stereochemical outcome of a catalytic reaction. The development of new ligand architectures is an ongoing area of research in catalysis, and molecules like this compound represent a pool of readily accessible starting materials for the synthesis of new and potentially more effective ligands for a variety of transition metal-catalyzed reactions.

Components in Chiral Catalysts or Ligands for Asymmetric Transformations

Asymmetric transformations are crucial in modern synthetic chemistry, particularly for the production of enantiomerically pure pharmaceuticals and fine chemicals. Chiral catalysts and ligands are central to these processes. While the molecular structure of this compound contains features that could potentially be incorporated into larger, more complex chiral ligands, a thorough search of the current scientific literature does not yield specific examples of its use as a direct component in the synthesis of such catalysts or ligands. General strategies for the development of chiral catalysts often involve the use of molecules with specific functionalities that can coordinate to a metal center and create a chiral environment, but the direct application of this specific prop-2-enoate derivative for this purpose is not reported.

Substrates in Enantioselective and Regioselective Transformations

The carbon-carbon double bond in this compound is a potential site for various chemical modifications, including enantioselective and regioselective transformations. These reactions are fundamental in creating stereochemically complex molecules from simpler precursors.

Regioselective Transformations: Regioselective reactions involve the preferential reaction at one of two or more possible reactive sites. For a molecule like this compound, reactions could potentially occur at the double bond or the ester functionality. While general principles of regioselectivity in organic synthesis are well-established, specific research detailing the regioselective transformations of this particular compound is limited.

Development of Advanced Functional Materials

The search for novel materials with specific properties is a driving force in materials science. While this compound itself has not been identified as a key component in advanced functional materials based on available literature, a structurally related compound, Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate , has found applications in this area. chemicalbook.comchemicalbook.com

It is crucial to distinguish between these two compounds as they have different chemical structures and, consequently, different properties and applications. Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate is utilized as a photoinitiator in the radical photopolymerization processes used to create advanced materials. chemicalbook.comchemicalbook.com Specifically, it has been employed in the development of:

Biobased thermoresponsive shape-memory polymers: These are smart materials that can change their shape in response to temperature changes and are derived from renewable resources. chemicalbook.com

Resins for 3D printing: Its role as a photoinitiator is critical in the layer-by-layer curing process that defines 3D printing technology. chemicalbook.com

The following table provides a summary of the applications of the related compound, Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate:

| Application Area | Specific Use | Reference |

| Advanced Materials | Photoinitiator in the synthesis of biobased thermoresponsive shape-memory polymers. | chemicalbook.com |

| Photoinitiator in the radical photopolymerization of vanillin (B372448) derivatives for 3D printing applications. | chemicalbook.com |

It is important to reiterate that this information pertains to a different, though similarly named, compound. The potential for this compound in the development of advanced functional materials remains an area for future investigation.

Environmental Considerations and Degradation Pathways of Synthetic Esters

Photodegradation Mechanisms and Stability in Abiotic Environments

In the environment, the absorption of ultraviolet (UV) radiation can lead to the photodegradation of organic compounds. For molecules like Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate, which contains a cinnamate-like structure, several photochemical processes are plausible.

One of the primary photochemical reactions for cinnamate (B1238496) derivatives is trans-cis photoisomerization. researchgate.netrsc.org The trans isomer is generally more stable, but upon absorbing UV light, it can be converted to the cis isomer. This process can alter the compound's physical properties and potentially its biological activity and subsequent degradation. Another potential photodegradation pathway is photodimerization, where two molecules of the ester react to form a cyclobutane (B1203170) ring structure. researchgate.net

The substitution pattern on the phenyl ring can significantly influence the photochemistry of these compounds. researchgate.netrsc.org The presence of three methyl groups on the phenyl ring of this compound may affect its absorption spectrum and the efficiency of different photodegradation pathways. For instance, substituents can alter the energy levels of the excited states, influencing whether photoisomerization, photodimerization, or other degradation reactions are favored. researchgate.netrsc.org

The stability of this compound in abiotic environments will also depend on factors such as the intensity and wavelength of sunlight, the presence of photosensitizers in the environment (e.g., humic substances), and the environmental matrix (e.g., water, soil, air).

Table 1: Potential Photodegradation Reactions of this compound

| Photodegradation Reaction | Description | Influencing Factors |

| trans-cis Isomerization | Reversible conversion between geometric isomers upon UV absorption. researchgate.netrsc.org | Wavelength of light, solvent polarity. |

| [2+2] Cycloaddition (Dimerization) | Formation of a cyclobutane ring between two molecules. researchgate.net | Concentration of the compound, presence of sensitizers. |

| Photo-oxidation | Reaction with photochemically generated reactive oxygen species (e.g., hydroxyl radicals). | Presence of photosensitizers and oxygen. |

Chemical and Biological Degradation in Various Environmental Compartments

The persistence of this compound in the environment is largely determined by its susceptibility to chemical and biological degradation processes.

Chemical Degradation:

One of the main chemical degradation pathways for esters in the environment is hydrolysis. This reaction involves the cleavage of the ester bond to yield the corresponding carboxylic acid (3-(2,4,6-trimethylphenyl)prop-2-enoic acid) and alcohol (ethanol). The rate of hydrolysis is dependent on pH and temperature. It can be catalyzed by acids or bases. While information on the hydrolysis of this specific compound is not available, the general principles of ester hydrolysis would apply.

Biological Degradation:

Biodegradation is a critical process for the removal of organic compounds from the environment and is carried out by microorganisms such as bacteria and fungi. nih.gov The structural features of this compound suggest several potential points of microbial attack.

The initial step in the biodegradation of this ester is likely the enzymatic hydrolysis of the ester linkage by esterases, producing ethanol (B145695) and 3-(2,4,6-trimethylphenyl)prop-2-enoic acid. The resulting alcohol and carboxylic acid can then be further metabolized.

The degradation of the aromatic ring is a key step in the mineralization of this compound. Bacteria are known to employ various strategies to degrade aromatic compounds. nih.gov For substituted aromatic rings like the trimethylphenyl group, degradation can be initiated by the oxidation of the methyl groups or by dioxygenase-catalyzed hydroxylation of the aromatic ring. nih.govresearchgate.net The degradation of trimethylbenzene isomers has been shown to proceed via the activation of a methyl group, leading to the formation of intermediates that can then undergo ring cleavage. nih.govresearchgate.net It is plausible that a similar pathway could be involved in the degradation of the 2,4,6-trimethylphenyl moiety of this compound.

The presence of the propenoate side chain also offers a site for microbial attack. The double bond can be saturated, and the resulting propionate (B1217596) side chain can be degraded through pathways such as beta-oxidation.

The rate and extent of biodegradation will be influenced by various environmental factors, including the presence of adapted microbial populations, nutrient availability, oxygen levels, temperature, and pH. bohrium.com The bioavailability of the compound, which can be affected by its sorption to soil organic matter, also plays a crucial role. bohrium.com

Table 2: Potential Biodegradation Pathways for this compound

| Degradation Step | Description | Potential Microbial Enzymes |

| Ester Hydrolysis | Cleavage of the ester bond to form an alcohol and a carboxylic acid. | Esterases, Lipases |

| Side Chain Modification | Saturation of the double bond and subsequent oxidation of the propionate side chain. | Reductases, Oxidases |

| Aromatic Ring Activation | Oxidation of methyl groups or hydroxylation of the aromatic ring. nih.govresearchgate.net | Monooxygenases, Dioxygenases |

| Ring Cleavage | Opening of the aromatic ring to form aliphatic intermediates. nih.gov | Dioxygenases |

| Mineralization | Complete degradation to carbon dioxide, water, and biomass. nih.gov | Various metabolic pathways |

Methodologies for Environmental Monitoring and Fate Assessment

To understand the environmental fate of this compound, robust analytical methods are required for its detection and quantification in various environmental matrices such as water, soil, and sediment. Given its expected properties as a semi-volatile organic compound, the analytical approaches would likely involve a combination of extraction, cleanup, and instrumental analysis.

Sample Preparation:

The first step in the analysis is the extraction of the target compound from the environmental matrix. For water samples, solid-phase extraction (SPE) is a common technique that can effectively concentrate the analyte. nih.gov For solid samples like soil and sediment, methods such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be employed. nih.gov Following extraction, a cleanup step may be necessary to remove interfering co-extracted substances.

Instrumental Analysis:

The primary analytical technique for the quantification of compounds like this compound is gas chromatography coupled with mass spectrometry (GC-MS). researchgate.net GC provides the necessary separation of the analyte from other compounds in the sample, while MS allows for its sensitive and selective detection and identification based on its mass spectrum. For enhanced sensitivity, the mass spectrometer can be operated in selected ion monitoring (SIM) mode.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) could also be a viable analytical technique, particularly if the compound or its degradation products are less volatile or thermally labile. nih.govnih.gov

Fate Assessment:

Assessing the environmental fate of this compound would involve a combination of laboratory and field studies. Laboratory studies can be conducted to determine key environmental parameters such as its octanol-water partition coefficient (Kow), which indicates its potential for bioaccumulation, and its rates of hydrolysis, photolysis, and biodegradation under controlled conditions.

Field studies would involve monitoring the concentration of the compound and its degradation products in different environmental compartments over time to understand its persistence and transformation in real-world scenarios.

Table 3: Analytical Methodologies for Environmental Monitoring

| Analytical Step | Technique | Description |

| Sample Extraction (Water) | Solid-Phase Extraction (SPE) nih.gov | The water sample is passed through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. |

| Sample Extraction (Soil/Sediment) | Pressurized Liquid Extraction (PLE) nih.gov | Extraction with a solvent at elevated temperature and pressure to improve efficiency. |

| Sample Cleanup | Various chromatographic techniques | Removal of interfering compounds from the sample extract before analysis. |

| Instrumental Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.net | Separation of the analyte by GC followed by detection and quantification by MS. |

| High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) nih.govnih.gov | Separation by HPLC with detection and quantification by MS, suitable for less volatile compounds. |

Future Directions and Emerging Research Avenues for Ethyl 3 2,4,6 Trimethylphenyl Prop 2 Enoate

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The synthesis of cinnamate (B1238496) esters, including Ethyl 3-(2,4,6-trimethylphenyl)prop-2-enoate, has traditionally relied on classic reactions such as the Perkin or Knoevenagel condensations. google.com However, future research is increasingly focused on developing greener and more efficient synthetic protocols that maximize atom economy and minimize environmental impact.

The Knoevenagel condensation, which involves the reaction of an aldehyde (2,4,6-trimethylbenzaldehyde) with an active methylene (B1212753) compound (e.g., diethyl malonate or ethyl cyanoacetate), is a primary candidate for sustainable modification. wikipedia.orgthermofisher.com Emerging research avenues aim to replace toxic solvents and catalysts like pyridine (B92270) and piperidine (B6355638) with more benign alternatives. google.com For instance, the use of water as a reaction medium, coupled with an organocatalyst like 4-dimethylaminopyridine (B28879) (DMAP), has been shown to lead to excellent yields, rapid reaction times, and a significantly improved E-factor (a measure of waste produced). ssrn.com Other sustainable approaches include enzyme-catalyzed esterification using lipases, which operates under mild conditions, and sonochemical methods that use ultrasound waves to accelerate the reaction, leading to high yields in shorter times. scispace.comresearchgate.netresearchgate.net

Future investigations will likely focus on optimizing these green methodologies for the specific synthesis of this compound, considering the steric hindrance imposed by the trimethylphenyl group.

| Synthetic Method | Typical Reagents/Catalysts | Key Advantages for Future Research | Challenges/Considerations |

|---|---|---|---|